5-(2-chlorophenyl)-N-(2-ethylphenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-chlorophenyl)-N-(2-ethylphenyl)-2-furamide is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 2-chlorophenyl group and an N-(2-ethylphenyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-N-(2-ethylphenyl)-2-furamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorophenylamine and 2-ethylphenylamine.
Formation of Intermediate: The amines are reacted with furan-2-carboxylic acid under acidic conditions to form the corresponding amides.
Cyclization: The intermediate amides undergo cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the furan ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorophenyl)-N-(2-ethylphenyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding dihydrofuran derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-chlorophenyl)-N-(2-ethylphenyl)-2-furamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-N-(2-ethylphenyl)-2-furamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chlorophenyl)-N-(2-methylphenyl)-2-furamide
- 5-(2-bromophenyl)-N-(2-ethylphenyl)-2-furamide
- 5-(2-chlorophenyl)-N-(2-ethylphenyl)-2-thiopheneamide
Uniqueness
5-(2-chlorophenyl)-N-(2-ethylphenyl)-2-furamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. Its furan ring structure, combined with the chlorophenyl and ethylphenyl groups, makes it a versatile compound for various applications.
Properties
CAS No. |
618401-47-1 |
---|---|
Molecular Formula |
C19H16ClNO2 |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-N-(2-ethylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H16ClNO2/c1-2-13-7-3-6-10-16(13)21-19(22)18-12-11-17(23-18)14-8-4-5-9-15(14)20/h3-12H,2H2,1H3,(H,21,22) |
InChI Key |
QNQKOKRWMCJFDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.